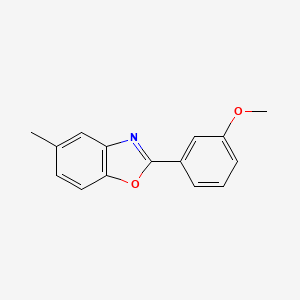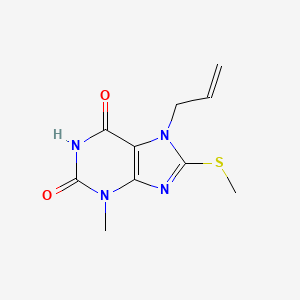
2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole
概要
説明
2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a methyl group at the 5-position of the benzoxazole ring
科学的研究の応用
2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions: 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 2-(3-hydroxyphenyl)-5-methyl-1,3-benzoxazole.
Reduction: Formation of 2-(3-methoxyphenyl)-5-methyl-1,3-dihydrobenzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
2-Phenylbenzoxazole: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
2-(4-Methoxyphenyl)-5-methyl-1,3-benzoxazole: Similar structure but with the methoxy group at the 4-position, leading to variations in its chemical behavior.
2-(3-Methoxyphenyl)-1,3-benzoxazole: Lacks the methyl group at the 5-position, affecting its overall stability and reactivity.
Uniqueness: 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole is unique due to the specific positioning of the methoxy and methyl groups, which influence its electronic properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-6-7-14-13(8-10)16-15(18-14)11-4-3-5-12(9-11)17-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZFTJBSAPYQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)

![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, AldrichCPR](/img/structure/B5745845.png)


![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5745881.png)

![(3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE](/img/structure/B5745887.png)

